Cyclobutyl(1H-imidazol-2-yl)methanone is a heterocyclic compound characterized by a cyclobutyl group attached to an imidazole ring through a ketone linkage. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. The molecular formula for Cyclobutyl(1H-imidazol-2-yl)methanone is , with a molecular weight of approximately 150.18 g/mol.
This compound can be synthesized through various chemical processes, primarily involving cyclization reactions. It falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Cyclobutyl(1H-imidazol-2-yl)methanone is classified as a ketone due to the presence of the carbonyl (C=O) functional group .
The synthesis of Cyclobutyl(1H-imidazol-2-yl)methanone typically involves the cyclization of amido-nitriles. A common method includes:
These synthetic routes can be optimized for higher yields and purity by employing continuous flow reactors and advanced catalytic systems, enhancing scalability for industrial applications.
The molecular structure of Cyclobutyl(1H-imidazol-2-yl)methanone features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 150.18 g/mol |
IUPAC Name | Cyclobutyl(1H-imidazol-2-yl)methanone |
InChI | InChI=1S/C8H10N2O/c11-7(6-2-1-3-6)8-9-4-5-10-8/h4-6H,1-3H2,(H,9,10) |
InChI Key | ODPXGWWNENAHEA-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)C(=O)C2=NC=CN2 |
This data highlights the compound's structural characteristics relevant for its chemical behavior and interactions .
Cyclobutyl(1H-imidazol-2-yl)methanone can participate in various chemical reactions typical for imidazole derivatives:
These reactions are crucial for developing new compounds with enhanced biological activities or material properties .
The mechanism of action of Cyclobutyl(1H-imidazol-2-yl)methanone primarily involves its interactions with biological macromolecules:
These interactions make Cyclobutyl(1H-imidazol-2-yl)methanone a candidate for studies focusing on enzyme inhibitors and receptor modulators in drug discovery .
Cyclobutyl(1H-imidazol-2-yl)methanone exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
Density | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under various conditions and its potential applications in different environments .
Cyclobutyl(1H-imidazol-2-yl)methanone has a range of applications across various scientific fields:
The versatility of Cyclobutyl(1H-imidazol-2-yl)methanone makes it an important compound in both research and industrial contexts .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: